Trixylenyl phosphate
Overview
Description
Trixylenyl phosphate is an organophosphorus compound widely recognized for its use as a flame retardant. It is a clear, colorless liquid that is odorless and non-toxic. This compound is often utilized in various industries, including electronics, textiles, and plastics, to enhance the fire safety of products . This compound has a high boiling point and low volatility, making it suitable for high-temperature applications .
Mechanism of Action
Target of Action
Trixylenyl phosphate (TXP) is an aromatic phosphate ester . It was historically used as a flame retardant for acetate plastics (cellulose nitrate and cellulose acetate) and PVC . It also saw significant use as a fire-resistant hydraulic fluid . The primary targets of TXP are therefore these materials, where it acts to reduce their flammability and increase their resistance to heat.
Mode of Action
TXP interacts with its targets by integrating into their structure, thereby altering their physical properties. This integration increases the ignition temperature of the material and reduces the rate at which it burns, acting as a flame retardant . As a hydraulic fluid, TXP provides lubrication and reduces the risk of fire in hydraulic systems .
Biochemical Pathways
It is known that short-term exposure can cause organophosphate-induced delayed neuropathy . This suggests that TXP may interfere with the normal function of neurons, possibly through the inhibition of certain enzymes involved in nerve signal transmission.
Pharmacokinetics
It is known that txp is toxic by ingestion and skin absorption when pure This indicates that TXP can be absorbed into the body through the skin and digestive tract Once in the body, it is likely distributed via the bloodstream to various tissues, where it may be metabolized by liver enzymes
Result of Action
The molecular and cellular effects of TXP’s action are primarily related to its toxicity. It is regarded as a reproductive toxin, and in the EU is classified as a substance of very high concern, requiring authorization to be used . It can cause organophosphate-induced delayed neuropathy, a condition that results in pain, numbness, and weakness in the limbs .
Biochemical Analysis
Biochemical Properties
Trixylenyl phosphate is prepared industrially by the reaction of phosphoryl chloride with mixed xylenols . This process produces a range of products
Cellular Effects
Short term exposure to this compound can cause organophosphate-induced delayed neuropathy . It is also regarded as a reproductive toxin
Molecular Mechanism
It is known that it can cause organophosphate-induced delayed neuropathy , suggesting that it may interact with certain enzymes or proteins in the nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
Trixylenyl phosphate is typically synthesized through the reaction of phosphorus oxychloride with mixed xylenols. This reaction is carried out at temperatures ranging from 180°C to 250°C in the presence of a catalyst, such as aluminum chloride or magnesium chloride . The general reaction can be represented as follows:
3ArOH+POCl3→(ArO)3P=O+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of anthracite xylenols derived from coal mining. The process includes the phosphorylation of phenols by phosphorus oxychloride, resulting in a mixture of triaryl phosphates . The commercial product is often a mixture of various isomers of this compound.
Chemical Reactions Analysis
Types of Reactions
Trixylenyl phosphate undergoes several types of chemical reactions, including:
Oxidation: Partial oxidation by oxidizing agents can result in the release of toxic phosphorus oxides.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen and other oxidizing gases.
Reducing Agents: Strong reducing agents like lithium aluminum hydride.
Hydrolysis Conditions: Typically involves water or aqueous solutions under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphorus oxides.
Reduction: Phosphine gas.
Hydrolysis: Diaryl phosphates and phenols.
Scientific Research Applications
Trixylenyl phosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a flame retardant in various chemical formulations.
Biology: Studied for its potential effects on biological systems, particularly its neurotoxic effects.
Medicine: Investigated for its potential use in medical devices due to its flame-retardant properties.
Industry: Widely used in the production of fire-resistant hydraulic fluids and as a plasticizer
Comparison with Similar Compounds
Similar Compounds
Tricresyl Phosphate: Another organophosphorus compound used as a flame retardant and plasticizer.
Triphenyl Phosphate: Used in similar applications but has different physicochemical properties.
Butylated Triphenyl Phosphate: An alternative to trixylenyl phosphate with enhanced thermal stability.
Uniqueness
This compound is unique due to its high boiling point, low volatility, and compatibility with a wide range of polymers and fillers . Its ability to function effectively at low concentrations sets it apart from other flame retardants .
Properties
IUPAC Name |
tris(2,4-dimethylphenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O4P/c1-16-7-10-22(19(4)13-16)26-29(25,27-23-11-8-17(2)14-20(23)5)28-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWVWXQNQNCRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O4P | |
Record name | TRIXYLENYL PHOSPHATE | |
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DSSTOX Substance ID |
DTXSID80959466 | |
Record name | Tris(2,4-dimethylphenyl) phosphate | |
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Molecular Weight |
410.4 g/mol | |
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Physical Description |
Toxic by ingestion and skin absorption when pure. Produces phosphorus oxide gases during combustion. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates soil to contaminate groundwater and nearby waterways. | |
Record name | TRIXYLENYL PHOSPHATE | |
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Boiling Point |
469 to 509 °F at 10 mmHg (NTP, 1992) | |
Record name | TRIXYLENYL PHOSPHATE | |
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Flash Point |
450 °F (NTP, 1992) | |
Record name | TRIXYLENYL PHOSPHATE | |
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Solubility |
Insoluble (NTP, 1992), log Kow= 5.63; water solubility= 0.89 ppm at 25 °C /Kronitex TXP/, Sol in benzene, hexane, and chloroform. | |
Record name | TRIXYLENYL PHOSPHATE | |
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Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |
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Density |
1.130 to 1.155 (USCG, 1999), 1.142 at 38 °C/4 °C, Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/ | |
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Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |
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Vapor Pressure |
0.00000002 [mmHg] | |
Record name | Tris(2,4-xylenyl)phosphate | |
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Impurities |
Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ | |
Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |
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Color/Form |
Glassy | |
CAS No. |
25155-23-1, 3862-12-2 | |
Record name | TRIXYLENYL PHOSPHATE | |
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Record name | Phenol, 2,4-dimethyl-, 1,1′,1′′-phosphate | |
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Record name | Tris(2,4-xylenyl)phosphate | |
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Record name | Phenol, 2,4-dimethyl-, 1,1',1''-phosphate | |
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Record name | Tris(2,4-dimethylphenyl) phosphate | |
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Record name | 2,4-Dimethylphenol phosphate (3:1) | |
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Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |
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Melting Point |
-4 °F (USCG, 1999) | |
Record name | TRIXYLENYL PHOSPHATE | |
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